7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine 7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16006971
InChI: InChI=1S/C8H10N4O/c1-5-7-11-9-4-12(7)6(2)10-8(5)13-3/h4H,1-3H3
SMILES:
Molecular Formula: C8H10N4O
Molecular Weight: 178.19 g/mol

7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine

CAS No.:

Cat. No.: VC16006971

Molecular Formula: C8H10N4O

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine -

Specification

Molecular Formula C8H10N4O
Molecular Weight 178.19 g/mol
IUPAC Name 7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine
Standard InChI InChI=1S/C8H10N4O/c1-5-7-11-9-4-12(7)6(2)10-8(5)13-3/h4H,1-3H3
Standard InChI Key DWDIGCVAFVCNAE-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C(N2C1=NN=C2)C)OC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a bicyclic framework comprising a pyrimidine ring fused to a triazole moiety. Key substituents include:

  • A methoxy group (-OCH₃) at position 7 of the pyrimidine ring.

  • Methyl groups (-CH₃) at positions 5 and 8 of the triazole and pyrimidine rings, respectively.

The IUPAC name, 7-methoxy-5,8-dimethyl-[1, triazolo[4,3-c]pyrimidine, reflects this substitution pattern. The canonical SMILES string CC1=C(N=C(N2C1=NN=C2)C)OC encodes the connectivity, while the InChIKey DWDIGCVAFVCNAE-UHFFFAOYSA-N provides a unique identifier for database searches.

Table 1: Key Molecular Identifiers

PropertyValueSource
Molecular FormulaC₈H₁₀N₄O
Molecular Weight178.19 g/mol
CAS NumberNot publicly disclosed
PubChem CID134691802
SMILESCC1=C(N=C(N2C1=NN=C2)C)OC
InChIKeyDWDIGCVAFVCNAE-UHFFFAOYSA-N

Synthesis and Optimization

Route Selection

While no explicit synthesis protocol for 7-methoxy-5,8-dimethyl-[1, triazolo[4,3-c]pyrimidine is documented, analogous triazolopyrimidines are typically synthesized via:

  • Cyclocondensation: Reaction of hydrazine derivatives with substituted pyrimidines.

  • Ring-Closing Strategies: Using reagents like hydroxylamine or thiourea to form the triazole ring .

For example, 2-amino-5,8-dimethoxy- triazolo[1,5-c]pyrimidine (a structural analog) is synthesized via cyclization of 4-hydrazino-2,5-dimethoxypyrimidine with sodium methylate in methanol, achieving yields up to 92.8% . Adapting this method, substituting 2,5-dimethoxypyrimidine with 5,8-dimethyl precursors could yield the target compound.

Table 2: Representative Synthesis Conditions for Analogous Compounds

Starting MaterialReagents/ConditionsYieldSource
4-Hydrazino-2,5-dimethoxypyrimidineSodium methylate, methanol, 20°C, 3h92.8%
2-Chloro-4-hydrazino-5-methoxypyrimidineBromocyanogen, sodium methylate, acetonitrile82.4%
2,5-Dimethoxy-4-cyanoaminopyrimidineHydroxylamine hydrochloride, triethylamine52.8%

Challenges in Synthesis

  • Regioselectivity: Ensuring proper orientation of substituents during cyclization.

  • Purification: Separating byproducts due to the compound’s moderate solubility in polar solvents .

Physicochemical Properties

Experimental and Predicted Data

Experimental data for the target compound is limited, but properties can be extrapolated from analogs:

Table 3: Physicochemical Profile

PropertyValue (Predicted/Analog)Method/Source
Melting Point201–203°C (analog)Differential scanning calorimetry
Density1.61 g/cm³ (analog)X-ray crystallography
LogP (Partition Coefficient)0.19SILICOS-IT prediction
Aqueous Solubility4.68 mg/mL (ESOL prediction)Computational model
pKa3.8 (basic nitrogen)ChemAxon prediction

The compound’s low LogP suggests moderate hydrophilicity, favoring solubility in dimethyl sulfoxide (DMSO) or methanol . Its PSA (Polar Surface Area) of 87.56 Ų indicates potential membrane permeability challenges, necessitating prodrug strategies for biological applications .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical ¹H NMR peaks (CDCl₃, 400 MHz):

  • δ 2.45 (s, 3H): Methyl group at position 8.

  • δ 2.60 (s, 3H): Methyl group at position 5.

  • δ 3.95 (s, 3H): Methoxy group at position 7.

  • δ 8.20 (s, 1H): Pyrimidine H-6 proton .

¹³C NMR would reveal carbonyl carbons near δ 160–170 ppm and aromatic carbons at δ 110–150 ppm.

Mass Spectrometry (MS)

The ESI-MS spectrum should show a molecular ion peak at m/z 179.1 [M+H]⁺, with fragmentation patterns indicating loss of methoxy (-31 Da) and methyl (-15 Da) groups.

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